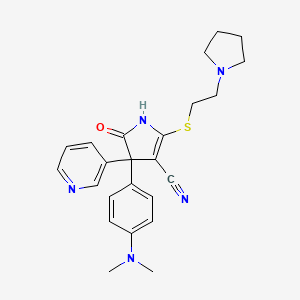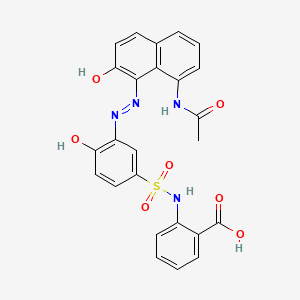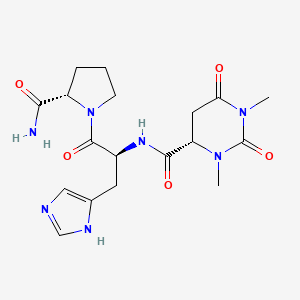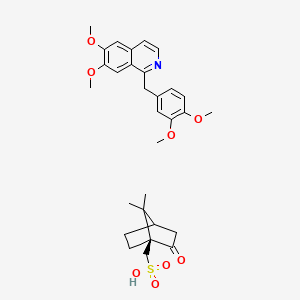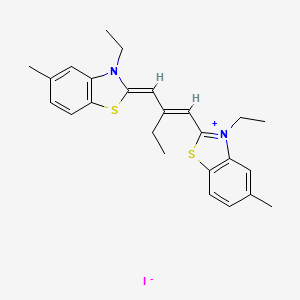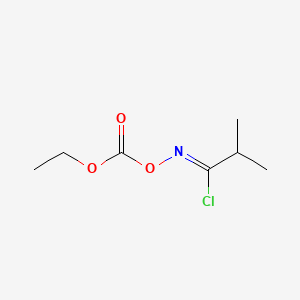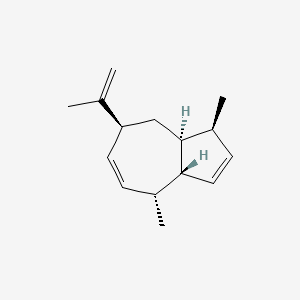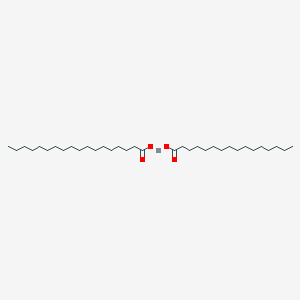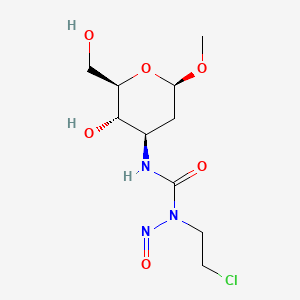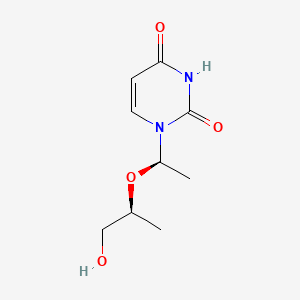
2',3'-Dideoxy-secouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Dideoxy-secouridine is a synthetic nucleoside analogue that has garnered significant interest due to its potential applications in antiviral and anticancer research. This compound is structurally similar to naturally occurring nucleosides but lacks the hydroxyl groups at the 2’ and 3’ positions, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-secouridine typically involves the radical deoxygenation of ribonucleosides. One common method includes the use of xanthate derivatives, where ribonucleoside 2’,3’-bisxanthates are prepared using bromoethane or 3-bromopropanenitrile as alkylating agents. The subsequent radical deoxygenation reaction employs tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) to replace hazardous reagents like tributyltin hydride and azobisisobutyronitrile .
Industrial Production Methods
Industrial production of 2’,3’-Dideoxy-secouridine may involve enzymatic methods, such as using adenosine deaminase to transform 2’,3’-dideoxyadenosine into 2’,3’-dideoxyinosine. This method is advantageous due to its high yield and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dideoxy-secouridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation reactions can be performed using metal halides in solvents like dimethylformamide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Metal halides in dimethylformamide.
Major Products
Oxidation: Formation of uracil derivatives.
Reduction: Formation of deoxyuridine analogues.
Substitution: Formation of halogenated nucleosides.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other nucleoside analogues.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of antiviral drugs and as a research tool in biochemical studies.
Mechanism of Action
The mechanism of action of 2’,3’-Dideoxy-secouridine involves its incorporation into viral DNA during replication. This incorporation results in chain termination, effectively inhibiting the replication process. The compound targets viral reverse transcriptase enzymes, preventing the synthesis of viral DNA from RNA templates .
Comparison with Similar Compounds
2’,3’-Dideoxy-secouridine is unique due to its specific structural modifications, which confer distinct biological activities. Similar compounds include:
2’,3’-Dideoxyadenosine: Another nucleoside analogue with antiviral properties.
2’,3’-Dideoxycytidine: Known for its use in HIV treatment.
2’,3’-Dideoxyinosine: Used as an antiviral agent in the treatment of HIV.
These compounds share similar mechanisms of action but differ in their specific applications and efficacy profiles.
Properties
CAS No. |
130515-71-8 |
|---|---|
Molecular Formula |
C9H14N2O4 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
1-[(1R)-1-[(2S)-1-hydroxypropan-2-yl]oxyethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O4/c1-6(5-12)15-7(2)11-4-3-8(13)10-9(11)14/h3-4,6-7,12H,5H2,1-2H3,(H,10,13,14)/t6-,7+/m0/s1 |
InChI Key |
CVDUCKNWPZFFFS-NKWVEPMBSA-N |
Isomeric SMILES |
C[C@@H](CO)O[C@H](C)N1C=CC(=O)NC1=O |
Canonical SMILES |
CC(CO)OC(C)N1C=CC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





